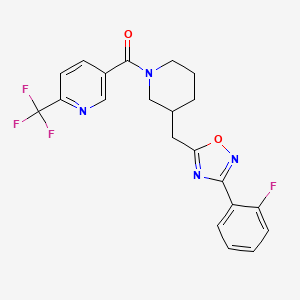
(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C21H18F4N4O2 and its molecular weight is 434.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity through a review of relevant literature, case studies, and research findings.
Chemical Structure and Properties
The compound features several distinct structural components:
- Oxadiazole moiety : Known for various biological activities including anticancer and antimicrobial effects.
- Piperidine ring : Often associated with psychoactive properties and used in drug development.
- Trifluoromethyl pyridine : Enhances lipophilicity and bioavailability.
Anticancer Activity
Research has shown that derivatives of the oxadiazole scaffold exhibit significant anticancer properties. For instance, compounds with similar structures have been reported to inhibit cell proliferation in various cancer cell lines. A study indicated that 1,2,4-oxadiazole derivatives demonstrated IC50 values ranging from 0.01 to 10 µM against tumor cells, suggesting strong cytotoxic potential .
| Compound Name | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 1 | HeLa | 0.5 | |
| Compound 2 | A549 | 1.0 | |
| Compound 3 | MCF7 | 0.8 |
The proposed mechanisms of action for oxadiazole derivatives include:
- Inhibition of protein kinases : Targeting specific kinases involved in cancer cell signaling pathways.
- Induction of apoptosis : Promoting programmed cell death in malignant cells.
- Cell cycle arrest : Preventing cancer cells from progressing through the cell cycle.
Case Studies
-
Study on Antitumor Activity :
- A series of oxadiazole derivatives were synthesized and evaluated for their cytotoxicity against various cancer cell lines including breast (MCF7) and lung (A549) cancers.
- Results indicated that certain derivatives exhibited promising selectivity towards cancer cells while sparing normal cells, highlighting their potential as therapeutic agents .
-
Antimicrobial Properties :
- Another study explored the antimicrobial efficacy of compounds similar to the target molecule against bacterial strains such as Staphylococcus aureus and Escherichia coli.
- The results demonstrated significant antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 µg/mL .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of oxadiazole derivatives. Key findings include:
属性
IUPAC Name |
[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F4N4O2/c22-16-6-2-1-5-15(16)19-27-18(31-28-19)10-13-4-3-9-29(12-13)20(30)14-7-8-17(26-11-14)21(23,24)25/h1-2,5-8,11,13H,3-4,9-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLKGZDVRWHTJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CN=C(C=C2)C(F)(F)F)CC3=NC(=NO3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F4N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














